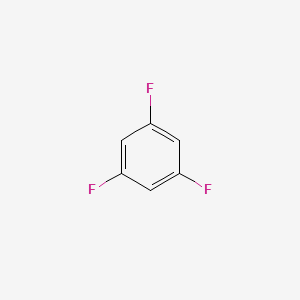

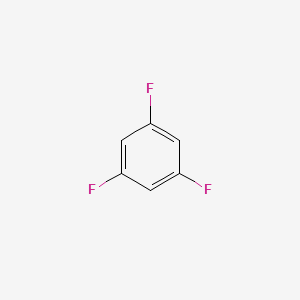

1,3,5-Trifluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKFFRPLNTYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190686 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

104.0 [mmHg] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-38-3 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN94C411F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trifluorobenzene is a symmetrically substituted fluorinated aromatic compound with significant applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, stemming from the three fluorine atoms on the benzene (B151609) ring, confer specific reactivity and stability, making it a valuable intermediate in complex synthetic pathways. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key chemical reactions.

Physical Properties

This compound is a clear, colorless liquid at room temperature with a characteristic aromatic odor. It is generally insoluble in water but soluble in common organic solvents.[2] Key physical properties are summarized in the tables below.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃ | [3] |

| Molecular Weight | 132.08 g/mol | [3] |

| CAS Number | 372-38-3 | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -5.5 °C | [2] |

| Boiling Point | 75-76 °C | [2] |

| Density | 1.277 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.414 | [2] |

| Flash Point | -7 °C | [2] |

| Solubility | Insoluble in water | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~6.7 ppm (t) | [5][6] |

| ¹³C NMR (CDCl₃) | δ ~101.5 ppm (t), ~163.5 ppm (dt) | [7][8] |

| IR Spectrum | Major peaks corresponding to C-H and C-F stretching and aromatic ring vibrations | [9][10][11] |

| Mass Spectrum (m/z) | 132 (M+), 113, 83 | [3] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).

-

Procedure:

-

Fill the small test tube with 1-2 mL of this compound.

-

Place the capillary tube, with the sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band.

-

Place the assembly in the Thiele tube containing the heat-transfer fluid, ensuring the sample is below the fluid level.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.

-

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: Pycnometer (or a graduated cylinder and an analytical balance).

-

Procedure:

-

Weigh a clean, dry pycnometer (m₁).

-

Fill the pycnometer with this compound and weigh it again (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The volume of the liquid is the known volume of the pycnometer (V).

-

Calculate the density using the formula: ρ = (m₂ - m₁) / V.

-

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance.

-

Apparatus: Abbe refractometer, light source (e.g., sodium lamp), and a dropper.

-

Procedure:

-

Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to spread into a thin film.

-

Adjust the light source and focus the eyepiece to observe a clear boundary between the light and dark regions.

-

Align the boundary with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Spectroscopic Analysis

-

¹H and ¹³C NMR:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[12][13]

-

-

Procedure for Liquid Sample:

-

Ensure the ATR crystal or salt plates (e.g., KBr) of the FTIR spectrometer are clean.[14]

-

Place a small drop of this compound directly onto the ATR crystal or between two salt plates to create a thin film.[14]

-

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the clean, empty accessory and subtract it from the sample spectrum.

-

-

Procedure for Purity and Identification:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[15]

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.[15][16]

-

The separated components are then ionized (typically by electron impact) and analyzed by the mass spectrometer.[17][18]

-

Chemical Properties and Reactivity

The three fluorine atoms on the benzene ring are strong electron-withdrawing groups, which makes the aromatic ring electron-deficient. This electronic nature dictates the chemical reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the ring makes this compound susceptible to nucleophilic aromatic substitution. One of the fluorine atoms can be displaced by a variety of nucleophiles.[19] This reactivity is fundamental to its use as a synthetic building block.[1]

Example: Synthesis of 3,5-Difluoroanisole

This compound reacts with sodium methoxide (B1231860) to yield 3,5-difluoroanisole.[20] The methoxide ion acts as a nucleophile, attacking one of the carbon atoms bearing a fluorine atom.[21][22]

-

Reaction: C₆H₃F₃ + NaOCH₃ → C₆H₄F₂OCH₃ + NaF

-

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[21] The strong electron-withdrawing effect of the remaining fluorine atoms stabilizes this negatively charged intermediate.[19]

Nucleophilic Aromatic Substitution of this compound.

Lithiation

This compound can be deprotonated by strong bases such as organolithium reagents (e.g., n-butyllithium) to form an aryllithium species. This intermediate can then react with various electrophiles.

Example: Synthesis of 2,4,6-Trifluorobenzaldehyde

This compound can be lithiated with lithium diisopropylamide (LDA) and then quenched with dimethylformamide (DMF) to produce 2,4,6-trifluorobenzaldehyde.[20]

-

Step 1 (Lithiation): C₆H₃F₃ + LDA → C₆H₂F₃Li + Diisopropylamine

-

Step 2 (Formylation): C₆H₂F₃Li + DMF → 2,4,6-Trifluorobenzaldehyde

Molecular Structure

The molecular structure of this compound is a planar benzene ring with three fluorine atoms symmetrically substituted at positions 1, 3, and 5.

Molecular Structure of this compound.

Conclusion

This compound is a versatile and important intermediate in modern organic synthesis. Its physical properties are well-characterized, and its chemical reactivity, dominated by nucleophilic aromatic substitution and lithiation, allows for the synthesis of a wide range of valuable compounds. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this key fluorinated building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 372-38-3 [chemicalbook.com]

- 3. This compound | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(372-38-3) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound(372-38-3) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Page loading... [guidechem.com]

- 21. homework.study.com [homework.study.com]

- 22. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]

The Synthesis of sym-Trifluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symmetrically substituted trifluorobenzene (1,3,5-trifluorobenzene) is a valuable building block in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals. Its unique electronic properties and conformational rigidity make it a sought-after component in modern drug design and materials science. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathways. The two primary methods discussed are the halogen exchange fluorination of 1,3,5-trichlorobenzene (B151690) and the Balz-Schiemann reaction of 1,3,5-triaminobenzene. A potential route from phloroglucinol (B13840) is also briefly mentioned.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of aromatic systems, the introduction of multiple fluorine atoms can alter reactivity, lipophilicity, metabolic stability, and binding interactions. This compound, with its symmetrical arrangement of highly electronegative fluorine atoms, presents a unique scaffold for further functionalization. This guide aims to provide researchers and professionals in the chemical sciences with a detailed and practical understanding of the key methodologies for the synthesis of this important compound.

Synthesis via Halogen Exchange of 1,3,5-Trichlorobenzene

The halogen exchange (Halex) reaction is a robust and widely employed method for the synthesis of aryl fluorides. In the case of this compound, this involves the substitution of the chlorine atoms in 1,3,5-trichlorobenzene with fluorine using a fluoride (B91410) salt, often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst.

Reaction Pathway

The overall reaction involves the displacement of chloride ions by fluoride ions on the aromatic ring.

Experimental Protocols

Method 1: Fluorination with Potassium Fluoride in Sulfolane [1]

-

Materials:

-

1,3,5-Trichlorobenzene (500 g)

-

Sulfolane (1180 ml)

-

3-Nitro-N,N-dimethylbenzamide (10.7 g)

-

Dry Potassium Fluoride (KF) (640 g)

-

CNC catalyst (unspecified, likely a phase-transfer catalyst) (48 g)

-

-

Procedure:

-

In an autoclave, charge 500 g of 1,3,5-trichlorobenzene, 1180 ml of sulfolane, 10.7 g of 3-nitro-N,N-dimethylbenzamide, and 640 g of dry KF.

-

Add 48 g of the CNC catalyst and seal the autoclave.

-

Heat the mixture to 220°C for 48 hours. The pressure may rise to a maximum of 8 bar.

-

After the reaction period, cool the mixture to 20°C.

-

Distill the product from the reaction mixture, initially at standard pressure and then under reduced pressure.

-

The resulting liquid contains this compound and difluorochlorobenzene, which can be separated by fractional distillation.

-

Method 2: Fluorination with Phase-Transfer Catalysis [2]

-

Materials:

-

Crude 1,3,5-Trichlorobenzene

-

Anhydrous Potassium Fluoride (KF) or Sodium Fluoride (NaF)

-

A suitable high-boiling solvent (e.g., dimethylformamide, dimethyl sulfoxide)

-

A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) or phosphonium (B103445) salt)

-

-

Procedure:

-

In a reaction flask equipped with a reflux condenser and stirrer, add the solvent, anhydrous potassium fluoride (or sodium fluoride), the phase-transfer catalyst, and crude 1,3,5-trichlorobenzene.

-

Heat the mixture to reflux for a period of 6 to 14 hours.

-

After the reaction is complete, remove the solvent by vacuum distillation.

-

Subject the residue to steam distillation with water.

-

Extract the distillate with petroleum ether (60-90°C).

-

Remove the petroleum ether by rotary evaporation.

-

Collect the final product, this compound, by vacuum distillation.

-

Quantitative Data

| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts | Reference |

| 1,3,5-Trichlorobenzene | KF | Sulfolane | 3-nitro-N,N-dimethylbenzamide & CNC catalyst | 220 | 48 | 74 | 6.7% difluorochlorobenzene | [1] |

| 1,3,5-Trichlorobenzene | KF | Unspecified | Phase-Transfer Catalyst | Reflux | 6-14 | Not Specified | Not Specified | [2] |

| 1,3,5-Trichlorobenzene | NaF | Unspecified | Phase-Transfer Catalyst | Reflux | 6-8 | Not Specified | Not Specified | [2] |

Synthesis via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[3] It proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. For the synthesis of this compound, the starting material is 1,3,5-triaminobenzene.

Synthesis of the Precursor: 1,3,5-Triaminobenzene

A common route to 1,3,5-triaminobenzene involves the reduction of 1,3,5-trinitrobenzene.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3,5-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1,3,5-trifluorobenzene, a molecule of significant interest in medicinal chemistry and materials science. This document details the key structural parameters determined by advanced analytical techniques, outlines the experimental protocols for these determinations, and presents the data in a clear, accessible format.

Molecular Structure and Symmetry

This compound (C₆H₃F₃) is a unique aromatic compound characterized by its high degree of symmetry. The molecule belongs to the D₃h point group, a classification that dictates many of its physical and spectroscopic properties. This high symmetry results in a planar benzene (B151609) ring with the fluorine atoms positioned symmetrically, leading to a nonpolar molecule with a dipole moment of 0.00 D . The symmetrical arrangement of the electron-withdrawing fluorine atoms significantly influences the electronic environment of the benzene ring.

Experimental Determination of Molecular Structure

The precise molecular geometry of this compound has been elucidated through a combination of single-crystal X-ray diffraction, gas-phase electron diffraction, and high-resolution rotational Raman spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the arrangement of atoms in the crystalline state. For this compound, which is a liquid at room temperature, single crystals are grown in situ at low temperatures.

A typical experimental protocol for the single-crystal X-ray diffraction of this compound is as follows:

-

Crystal Growth: A single crystal of this compound is grown from the liquid phase in situ on the diffractometer at a temperature below its melting point (-5.5 °C). This is often achieved using a cryostream cooling device, with the crystal being grown in a sealed capillary.

-

Data Collection:

-

Instrument: A four-circle diffractometer (e.g., Bruker SMART APEXII) equipped with a CCD area detector is used.

-

X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is commonly employed.

-

Temperature: Data is collected at a low temperature, typically around 150 K, to minimize thermal vibrations.

-

Data Collection Strategy: A series of ω and φ scans are performed to cover a significant portion of the reciprocal space.

-

-

Structure Solution and Refinement:

-

The structure is solved by direct methods using software such as SHELXS.

-

The refinement of the crystal structure is carried out by full-matrix least-squares on F² using software like SHELXL.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Gas-Phase Electron Diffraction and High-Resolution Rotational Raman Spectroscopy

Gas-phase techniques are crucial for determining the molecular structure in the absence of intermolecular forces present in the crystalline state. High-resolution rotational Raman spectroscopy has been successfully applied to determine the rotational constants of this compound with high precision.

The following outlines a general experimental procedure for high-resolution rotational Raman spectroscopy of gaseous this compound:

-

Sample Preparation: A gaseous sample of this compound is introduced into a sample cell at a low pressure.

-

Instrumentation:

-

Laser Source: A high-power, single-mode laser, such as an argon ion laser, is used as the exciting source.

-

Spectrometer: A high-resolution spectrometer, often a custom-built instrument incorporating a long-pass filter to block the Rayleigh line and a sensitive detector (e.g., a CCD camera), is used to analyze the scattered light.

-

-

Data Acquisition: The Raman spectrum is recorded with a high signal-to-noise ratio, often requiring long acquisition times.

-

Data Analysis: The rotational fine structure in the Raman spectrum is analyzed to determine the rotational constants (B₀) and centrifugal distortion constants (Dⱼ, Dⱼₖ). These experimental rotational constants are then used in conjunction with theoretical calculations to refine the equilibrium molecular structure (rₑ).

Quantitative Structural and Spectroscopic Data

The following tables summarize the key quantitative data for the molecular structure and spectroscopic properties of this compound.

Table 1: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | I2/a | [1] |

| a (Å) | 6.160 | [1] |

| b (Å) | 11.909 | [1] |

| c (Å) | 7.504 | [1] |

| β (°) | 95.47 | [1] |

| Z | 4 | [1] |

Table 2: Bond Lengths and Angles

| Parameter | X-ray Diffraction (Å) | Gas-Phase (rₑ) (Å) |

| C-C | ~1.39 (average) | 1.3842 ± 0.001 |

| C-H | Assumed ~0.95 | 1.0763 ± 0.001 |

| C-F | ~1.35 (average) | 1.3405 ± 0.002 |

| Angle | X-ray Diffraction (°) | |

| Gas-Phase (°) |

| | C-C-C | ~120 (average) | 116.6 / 123.4 (internal) | | C-C-H | Assumed ~120 | - | | C-C-F | ~120 (average) | - |

Table 3: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | ~6.7 |

| ¹³C | CDCl₃ | ~163 (C-F), ~98 (C-H) |

| ¹⁹F | CDCl₃ | ~ -109 |

Table 4: Vibrational Spectroscopy Data (Major Peaks)

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretch |

| ~1620 | C-C stretch |

| ~1470 | C-C stretch |

| ~1350 | C-F stretch |

| ~1140 | In-plane C-H bend |

| ~840 | Out-of-plane C-H bend |

Visualizations

Logical Relationship of Molecular Symmetry and Dipole Moment

Caption: The high symmetry of this compound leads to a zero net dipole moment.

Experimental Workflow for Molecular Structure Determination

Caption: Workflow for determining the molecular structure of this compound.

Conclusion

The molecular structure and bonding of this compound have been precisely determined through a combination of solid-state and gas-phase analytical techniques. Its high symmetry is a defining feature, resulting in a nonpolar molecule with distinct spectroscopic signatures. The detailed structural parameters and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, aiding in the rational design of novel molecules and materials incorporating the this compound scaffold.

References

1,3,5-Trifluorobenzene CAS number 372-38-3 properties

An In-depth Technical Guide to 1,3,5-Trifluorobenzene (CAS: 372-38-3)

Introduction

This compound (CAS Number: 372-38-3) is a symmetrically substituted fluorinated aromatic compound.[1] It serves as a crucial building block and intermediate in various fields of chemical synthesis, particularly in the pharmaceutical, agrochemical, and materials science sectors.[2][3] The presence of three fluorine atoms on the benzene (B151609) ring imparts unique properties, including enhanced chemical stability, altered reactivity, and specific electronic characteristics, making it a valuable synthon for creating complex molecules.[2][4] This document provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information, tailored for professionals in research and drug development.

Properties of this compound

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its application in controlled chemical synthesis.

Chemical and Physical Properties

The compound is a colorless liquid at room temperature with a distinct aromatic odor.[2][5][6] Its key physical and chemical data are summarized below.

| Property | Value | Citations |

| CAS Number | 372-38-3 | [1][2][][8] |

| Molecular Formula | C₆H₃F₃ | [1][2][][8] |

| Molecular Weight | 132.08 g/mol | [1][8] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][6] |

| Density | 1.277 g/mL at 25 °C | [1][8] |

| Melting Point | -7 to -4 °C; -5.5 °C | [1][2][][8] |

| Boiling Point | 75-76 °C | [1][2][][8] |

| Flash Point | -7 °C (19.4 °F) - closed cup | [1][8] |

| Refractive Index (n20/D) | 1.414 | [1][8] |

| Vapor Pressure | 104 - 116 mmHg at 25 °C | [1][6] |

| Purity | ≥ 97-99% | [8][9] |

Solubility Data

This compound's solubility is dictated by its aromatic and fluorinated character.

| Solvent | Solubility | Citations |

| Water | Insoluble | [1][5][10][11] |

| Organic Solvents | Soluble (e.g., hexane, ether) | [5] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The NIST Chemistry WebBook provides access to IR and mass spectrometry data for this compound.[12] Rotational Raman spectra and NMR spectra in nematic liquid crystal have also been studied.[8]

| Spectroscopic Technique | Key Characteristics | Citations |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z = 132 (100.0%), 133 (6.8%) | [13] |

| ¹H NMR | The proton magnetic resonance spectrum has been analyzed. | [8] |

| ¹⁹F NMR | The fluorine magnetic resonance spectrum has been analyzed. | [8] |

| Infrared (IR) | IR spectrum data is available. | [12] |

| Raman | High-resolution Rotational Raman spectra have been studied. | [8] |

Applications in Research and Development

This compound is a versatile intermediate with broad applications.

-

Pharmaceutical Synthesis : It is a critical building block for Active Pharmaceutical Ingredients (APIs).[4] The fluorine atoms can modify the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects.[2] It has been used in the synthesis of compounds like (−)-epicatechin and its 3-O-gallate and is a precursor for the anti-AIDS drug Bictegravir intermediate, 2,4,6-trifluorobenzylamine.[14]

-

Agrochemicals : Its stability and reactivity are leveraged in the production of high-performance pesticides and herbicides.[2][11]

-

Material Science : The compound contributes to the development of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance.[2] It is also used as an intermediate for liquid crystal materials.[3][14]

-

Organic Synthesis : It serves as a precursor for other valuable intermediates, such as 2,4,6-trifluorobenzaldehyde (B1297852) and 3,5-difluoroanisole.[14]

-

Organometallic Chemistry : It can act as a ligand in organometallic sandwich complexes with transition metals.[1]

-

Biological Activity : this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of proinflammatory cytokines like TNFα and IL-6 in human macrophages.[15]

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of this compound.

Synthesis of this compound via Halogen Exchange

A common method for synthesizing this compound is through a halogen exchange (Halex) reaction, starting from 1,3,5-trichlorobenzene.[3]

Materials:

-

1,3,5-trichlorobenzene

-

Anhydrous potassium fluoride (B91410) (KF)

-

Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

-

Solvent (e.g., sulfolane)[16]

-

Petroleum ether (for extraction)

-

Reaction flask or autoclave, condenser, distillation apparatus

Procedure:

-

Reaction Setup : In a suitable reaction vessel (e.g., an autoclave), charge 1,3,5-trichlorobenzene, anhydrous potassium fluoride, a phase transfer catalyst, and the solvent.[3][16]

-

Reaction : Heat the mixture to reflux (a temperature of around 220°C may be used with a solvent like sulfolane) for an extended period (e.g., 6-48 hours).[3][16] The reaction progress can be monitored by Gas Chromatography (GC).

-

Solvent Removal : After the reaction is complete, cool the mixture. Remove the high-boiling solvent by vacuum distillation.[3]

-

Purification (Steam Distillation) : Subject the residue to steam distillation with water to separate the volatile product from non-volatile salts and residues.[3]

-

Extraction : Extract the aqueous distillate with an organic solvent such as petroleum ether.[3]

-

Final Purification : Remove the extraction solvent by rotary evaporation. The final product, this compound, is collected and purified by vacuum distillation.[3]

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To confirm the identity and purity of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation : Prepare a dilute solution by dissolving a small amount (typically 5-20 mg) of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent directly in a clean, dry NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition : Acquire ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra.

-

For ¹H NMR, the aromatic protons are expected to show a characteristic splitting pattern due to coupling with the adjacent fluorine atoms.

-

For ¹⁹F NMR, a single resonance is expected due to the chemical equivalence of the three fluorine atoms.

-

For ¹³C NMR, signals will correspond to the fluorine-bearing and hydrogen-bearing carbons, showing characteristic C-F coupling.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the signals and analyze the chemical shifts (ppm) and coupling constants (J-values) to confirm the structure corresponds to this compound.

Mandatory Visualizations

Molecular Structure

Caption: Molecular Structure of this compound.

Synthesis Workflow via Halogen Exchange

Caption: Synthesis workflow for this compound.

Anti-Inflammatory Activity Pathway

Caption: Inhibition of Proinflammatory Cytokines.

Safety Information

This compound is a highly flammable liquid and vapor that requires careful handling. It can cause skin, eye, and respiratory irritation.[8][17][18][19]

| Hazard Type | GHS Information | Citations |

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | [19][20] |

| Signal Word | Danger | [8][20] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][8][20][21] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][19][20][21] |

| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed in a dry place. Store in a flammables area. | [1][17][21] |

| Personal Protective Equipment (PPE) | Use eye shields, face shields, protective gloves, and a suitable respirator (e.g., type ABEK EN14387 filter). | [8][17] |

| Fire Fighting | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Vapors may form explosive mixtures with air. | [17][18] |

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5-三氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound, 99% 372-38-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. This compound | 372-38-3 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(372-38-3) MS [m.chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. biosynth.com [biosynth.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. This compound(372-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Analysis of 1,3,5-Trifluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-trifluorobenzene, a key building block in medicinal chemistry and materials science. The following sections detail the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this important fluorinated aromatic compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-F stretching and bending, as well as aromatic ring vibrations.

Data Presentation: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~1630 | C=C Aromatic Ring Stretch |

| ~1470 | C=C Aromatic Ring Stretch |

| ~1350 | C-F Stretch |

| ~1140 | In-plane C-H Bend |

| ~870 | Out-of-plane C-H Bend |

| ~700 | Out-of-plane C-F Bend |

Note: The exact peak positions may vary slightly depending on the experimental conditions (e.g., phase of the sample).

Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

The acquisition of high-resolution gas-phase IR spectra is a standard method for analyzing volatile compounds like this compound.

Sample Preparation: A pure sample of this compound is introduced into an evacuated gas cell. The pressure within the cell is carefully controlled to obtain optimal spectral intensity without significant pressure broadening of the absorption bands.

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed. The instrument is equipped with a source of infrared radiation (e.g., a globar), an interferometer (typically a Michelson interferometer), a sample compartment housing the gas cell, and a detector (e.g., a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector).

Data Acquisition:

-

A background spectrum is collected with the gas cell either evacuated or filled with a non-absorbing gas like dry nitrogen. This is to account for the absorbance of the cell windows and any atmospheric gases (e.g., CO₂, H₂O) in the optical path.[1]

-

The gas cell is then filled with the vapor of this compound to a known partial pressure.

-

The sample spectrum is recorded.

-

The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. For this compound, NMR is essential for confirming the substitution pattern and understanding the electronic effects of the fluorine atoms on the aromatic ring.

Data Presentation: ¹H and ¹³C NMR Spectral Data

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.7 | Triplet of triplets | J(H,F) ≈ 8.5, J(H,H) ≈ 2.3 | H-2, H-4, H-6 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~163 | Doublet of triplets | J(C,F) ≈ 250, J(C,F) ≈ 15 | C-1, C-3, C-5 |

| ~100 | Triplet of doublets | J(C,F) ≈ 25, J(C,H) ≈ 165 | C-2, C-4, C-6 |

Note: Chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[2][3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

The solution is then transferred to a 5 mm NMR tube.[3]

-

The final volume of the solution in the NMR tube is adjusted to approximately 0.6-0.7 mL.[3]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition. The instrument consists of a superconducting magnet, a probe for holding the sample, a radiofrequency transmitter and receiver, and a computer for data processing.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.

-

The acquired FIDs are then Fourier transformed to generate the frequency-domain NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Data Presentation: Mass Spectrometry Data

The mass spectrum of this compound is obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 132 | 100 | [M]⁺ (Molecular Ion) |

| 113 | ~15 | [M-F]⁺ |

| 83 | ~10 | [C₅H₂F]⁺ |

| 75 | ~5 | [C₆H₃]⁺ |

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in a heated inlet system.

Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[4]

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector. The signal is amplified and recorded by a data system, which generates a mass spectrum—a plot of ion abundance versus m/z.

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: How different spectroscopic techniques probe the structure of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,3,5-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,3,5-Trifluorobenzene (C₆H₃F₃), a symmetrically substituted aromatic compound with increasing importance in organic synthesis and materials science. This document collates critically evaluated data, details the experimental methodologies used for their determination, and presents a relevant synthetic pathway involving this compound.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been determined through a variety of experimental and computational methods. The following tables summarize key quantitative data available for this compound, facilitating easy comparison and reference.

Table 1: Fundamental Physical and Thermodynamic Properties

| Property | Value | Units | Reference(s) |

| Molecular Weight | 132.0832 | g/mol | [1][2] |

| Melting Point | -5.5 | °C | [3][4] |

| 267.65 | K | ||

| Normal Boiling Point | 75-76 | °C | [3][4] |

| 348.6 - 348.7 | K | [1] | |

| Density (at 25 °C) | 1.277 | g/mL | [3][4] |

| Refractive Index (n20/D) | 1.414 | [3][4] |

Table 2: Enthalpy and Entropy Data

| Property | Value | Units | Method | Reference(s) |

| Standard Enthalpy of Vaporization (ΔvapH°) | 33.9 | kJ/mol | Based on data from 280 to 320 K | [1] |

| 33.74 | kJ/mol | Vapor Pressure | [1] | |

| Enthalpy of Vaporization (ΔvapH) at 294 K | 34.5 | kJ/mol | [1] | |

| Ideal Gas Heat Capacity (Cp,gas) | See Temperature Dependent Data | J/mol·K | [5] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -491.64 | kJ/mol | Joback Method | [6] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -541.91 | kJ/mol | Joback Method | [6] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 13.80 | kJ/mol | Joback Method | [6] |

Table 3: Vapor Pressure Data

| Temperature (K) | Pressure (bar) |

| 279.33 | 0.070 |

| 283.15 | 0.088 |

| 288.15 | 0.117 |

| 293.15 | 0.154 |

| 298.15 | 0.200 |

| 303.15 | 0.257 |

| 308.15 | 0.329 |

| 313.15 | 0.418 |

| 318.15 | 0.527 |

| 323.14 | 0.660 |

| Data derived from Antoine Equation parameters provided by Findlay, 1969, as cited in the NIST WebBook.[1] |

Antoine Equation Parameters: log₁₀(P) = A − (B / (T + C)) Where P is the vapor pressure in bar and T is the temperature in Kelvin.

-

A = 4.04151

-

B = 1195.549

-

C = -54.196 (Applicable over the temperature range of 279.33 K to 323.14 K)[1]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections detail the general methodologies employed for the key experiments cited in the data tables.

Vapor Pressure Determination (Static and Ebulliometric Methods)

The vapor pressure of this compound has been measured using static and dynamic (ebulliometric) methods.

-

Static Method: This method involves placing the purified and thoroughly degassed liquid sample in a thermostated vessel connected to a pressure-measuring device. The sample is frozen and the apparatus is evacuated to remove any dissolved gases. The sample is then allowed to thaw and reach thermal equilibrium with the thermostat at a series of desired temperatures. At each temperature, the pressure of the vapor in equilibrium with the liquid is recorded. The precision of this method relies on the accurate measurement of temperature and pressure, and ensuring that the sample is free of volatile impurities.

-

Ebulliometry: This dynamic method involves measuring the boiling temperature of the liquid under a precisely controlled pressure. An ebulliometer is an apparatus designed to achieve a state of equilibrium between the liquid and vapor phases at the boiling point. The liquid is heated, and the vapor is condensed and returned to the boiling flask, ensuring a constant composition. A sensitive thermometer measures the boiling temperature corresponding to the applied pressure. By varying the pressure in the system, a series of boiling point-pressure data pairs can be obtained to establish the vapor pressure curve.

Calorimetric Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is determined calorimetrically by measuring the heat required to vaporize a known amount of substance at a constant temperature and pressure. A common apparatus for this is a vaporization calorimeter. In this setup, a known mass of the liquid is vaporized by a measured electrical heat input. The amount of vapor produced is determined by condensation and weighing. The enthalpy of vaporization is then calculated from the electrical energy supplied and the amount of substance vaporized.

Determination of Heat Capacity

The heat capacity of liquid this compound can be determined using adiabatic calorimetry. In this technique, a known mass of the sample is placed in a calorimeter, which is thermally isolated from its surroundings. A measured amount of electrical energy is supplied to the sample, and the resulting temperature rise is precisely measured. The heat capacity is calculated from the energy input and the temperature change. Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

Application in Synthesis: A Case Study

This compound serves as a versatile building block in organic synthesis. One notable application is its use as a surrogate for the A-ring in the synthesis of complex natural products like (-)-epicatechin (B1671481).

This workflow highlights the strategic use of this compound as a starting material, undergoing a series of transformations including nucleophilic aromatic substitution, lithiation, epoxide opening, and cyclization to construct the core structure of (-)-epicatechin. This approach demonstrates the utility of fluorinated benzenes in providing pathways to complex molecules of pharmaceutical interest.

References

Quantum Chemistry Calculations for 1,3,5-Trifluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trifluorobenzene is a symmetrically substituted aromatic compound of significant interest in various fields, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its electronic properties and structural symmetry make it a valuable molecule for studying intermolecular interactions and the effects of fluorination on aromatic systems.[1] This technical guide provides an in-depth overview of the quantum chemistry calculations performed on this compound, offering a comparative analysis with experimental data. The document details both computational and experimental methodologies, presents quantitative data in structured tables, and visualizes key workflows and relationships.

Computational Methodologies

Quantum chemical calculations are essential for understanding the molecular properties of this compound at the atomic level. The primary objectives of these calculations are to determine the molecule's equilibrium geometry, vibrational frequencies, and electronic properties.

Geometry Optimization

The first step in computational analysis is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are systematically varied until the lowest energy configuration is found. Common theoretical approaches for this include ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT).

For fluorinated aromatic compounds like this compound, DFT methods often provide a good balance between accuracy and computational cost. Functionals such as B3LYP and M06-2X have been shown to yield reliable results. The choice of basis set is also crucial; Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently employed to accurately describe the electronic structure of halogenated compounds.[3][4]

Frequency Calculations

Once the geometry is optimized, harmonic vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and limitations in the theoretical model.[5]

Electronic Property Calculations

Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential, and electron affinity can also be calculated. These properties provide insights into the molecule's reactivity and electronic behavior. The NIST WebBook provides experimental values for the ionization energy of this compound, which can be used to benchmark the accuracy of the computational methods.[6]

Experimental Methodologies

Experimental data provide the crucial benchmark for validating the accuracy of quantum chemical calculations. The primary experimental techniques for determining the molecular structure and vibrational spectra of this compound are high-resolution spectroscopy methods.

High-Resolution Rotational Spectroscopy

Techniques such as femtosecond rotational Raman coherence spectroscopy and microwave spectroscopy can provide highly accurate rotational constants.[7][8] From these constants, a precise experimental equilibrium structure (r(_e)) can be determined, including bond lengths and angles.[4][7] This experimental geometry is the gold standard for comparison with computationally optimized structures.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of this compound can be experimentally measured using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.[9][10][11]

FTIR Spectroscopy Protocol (Gas Phase):

-

Sample Preparation: A pure sample of this compound is introduced into a gas cell with appropriate windows (e.g., KBr or CsI).

-

Instrumentation: A high-resolution FTIR spectrometer is used. For very high resolution, a synchrotron radiation source can be employed.[12]

-

Data Acquisition: The pressure of the gas sample is optimized to obtain a good signal-to-noise ratio without significant pressure broadening. A background spectrum of the evacuated cell is recorded. The sample spectrum is then recorded, typically by co-adding multiple scans to improve the signal quality.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy Protocol:

-

Sample Preparation: A liquid sample of this compound is placed in a capillary tube or NMR tube.[13]

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a single-mode argon laser) is used.[10] The scattered light is collected, typically at a 90° or 180° (backscattering) geometry.

-

Data Acquisition: The laser is focused on the sample, and the Raman scattered light is collected by a spectrometer. A notch filter is used to remove the strong Rayleigh scattering.

-

Data Processing: The spectrum is calibrated using a known standard. The positions and intensities of the Raman bands are then determined.

Results and Discussion

The following tables summarize the key quantitative data from both computational and experimental studies of this compound, allowing for a direct comparison.

Molecular Geometry

A comparison between the experimental equilibrium (r(_e)) structure and a representative DFT (B3LYP/6-311+G(d,p)) calculated structure highlights the accuracy of modern computational methods.

| Parameter | Experimental (r(_e))[7] | Calculated (B3LYP/6-311+G(d,p)) |

| r(C-C) (Å) | 1.3842 ± 0.001 | 1.389 |

| r(C-H) (Å) | 1.0763 ± 0.001 | 1.081 |

| r(C-F) (Å) | 1.3405 ± 0.002 | 1.347 |

| ∠C-C-C (°) | 116.6 / 123.4 (approx.) | 116.5 / 123.5 |

Note: The C-C-C angles in the ring are distorted from the ideal 120° of benzene (B151609) due to the fluorine substituents.

The calculated geometric parameters show good agreement with the high-precision experimental data, with deviations in bond lengths on the order of 0.005-0.007 Å.

Vibrational Frequencies

The table below compares a selection of experimental vibrational frequencies with calculated (scaled) values. The simulated IR spectrum shows the most intense bands are from two degenerate vibrations corresponding to symmetric and asymmetric C-C stretching.

| Vibrational Mode | Experimental IR (Gas) (cm | Calculated (Scaled) (cm | Assignment |

| C-H Stretch | ~3080 | ~3075 | A'({1}) + E' |

| C-C Stretch | ~1620 | ~1615 | E' |

| C-C Stretch | ~1470 | ~1465 | E' |

| C-F Stretch | ~1350 | ~1345 | A'({1}) |

| In-plane bend | ~1130 | ~1125 | E' |

| Out-of-plane bend | ~850 | ~845 | A''({2}) |

The calculated vibrational frequencies, after scaling, generally reproduce the experimental spectrum well, aiding in the assignment of the observed bands.

Electronic Properties

The ionization potential is a key electronic property that can be reliably calculated and compared with experimental values.

| Property | Experimental[6] | Calculated |

| Ionization Potential (eV) | 9.64 | 9.6-9.8 (Typical DFT) |

The calculated ionization potential is in good agreement with the experimentally determined value.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory with appropriate basis sets, have proven to be a powerful tool for investigating the molecular properties of this compound. The calculated molecular geometry, vibrational frequencies, and electronic properties show excellent agreement with high-resolution experimental data. This synergy between theory and experiment provides a robust framework for understanding the structure-property relationships in fluorinated aromatic systems, which is of great value to researchers in drug development and materials science. The methodologies and data presented in this guide serve as a comprehensive resource for the computational and experimental characterization of this compound and related molecules.

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 4. This compound(372-38-3) IR Spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 372-38-3 [chemicalbook.com]

- 10. Infra-red and Raman spectra of 1 : 3 : 5-trifluorobenzene - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. ir.ethz.ch [ir.ethz.ch]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. researchgate.net [researchgate.net]

The Crystal Structure of Fluorobenzenes: A Deep Dive into C-H---F Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design and materials science. Its unique electronic properties can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. Central to understanding and predicting the solid-state behavior of fluorinated aromatics are the subtle yet significant C-H---F intermolecular interactions. This technical guide provides a comprehensive overview of the crystal structure of fluorobenzenes, with a particular focus on the nature, geometry, and experimental characterization of C-H---F hydrogen bonds.

The Nature of C-H---F Interactions

The C-H---F interaction is a type of weak hydrogen bond where a carbon-bound hydrogen atom acts as the hydrogen bond donor and a fluorine atom serves as the acceptor. While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor has been a subject of debate. However, a growing body of evidence from crystallographic databases and theoretical calculations has firmly established the existence and significance of these interactions in directing crystal packing.[1]

In the context of fluorobenzenes, the acidity of the C-H bond is enhanced by the electron-withdrawing nature of the fluorine substituents on the aromatic ring. This increased acidity strengthens the C-H donor capacity, making the C-H---F interaction more prominent and influential in the crystal lattice.[1] Studies have shown that as the number of fluorine atoms on the benzene (B151609) ring increases, the C-H---F interactions become stronger and play a more decisive role in the overall crystal structure.[1] These interactions are often observed to be competitive with, and in many cases preferential to, F---F contacts.

Quantitative Analysis of C-H---F Interactions in Fluorobenzene (B45895) Crystal Structures

The geometry of C-H---F interactions is a key indicator of their strength and directionality. The following tables summarize crystallographic data for a series of fluorobenzenes, detailing the pertinent intermolecular H---F distances and C-H---F angles. These parameters are crucial for computational modeling and rational crystal engineering.

| Compound | H---F Distance (Å) | C-H---F Angle (°) | Reference |

| Fluorobenzene | 2.45 | 147 | [Thalladi et al., 1998] |

| 1,2-Difluorobenzene | 2.54 | 144 | [Thalladi et al., 1998] |

| 1,3-Difluorobenzene | 2.47 | 157 | [Kirchner et al., 2009] |

| 1,4-Difluorobenzene | 2.48 | 160 | [Thalladi et al., 1998] |

| 1,2,3-Trifluorobenzene | 2.49 | 134 | [Kirchner et al., 2009] |

| 1,3,5-Trifluorobenzene | 2.32 | 165 | [Thalladi et al., 1998] |

| 1,2,3,5-Tetrafluorobenzene | 2.41 | 148 | [Thakur et al., 2005] |

| 1,2,4,5-Tetrafluorobenzene | 2.30 | 162 | [Thalladi et al., 1998] |

| 1,2,3,4-Tetrafluorobenzene | 2.42 | 149 | [Thalladi et al., 1998] |

Table 1: Geometry of Intermolecular C-H---F Interactions in the Crystal Structures of Fluorobenzenes.

Experimental Protocols for Characterization

The elucidation of the crystal structure of fluorobenzenes and the characterization of C-H---F interactions rely on a combination of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction of Low-Melting Fluorobenzenes

Many simple fluorobenzenes are liquids at room temperature, necessitating specialized techniques for single crystal growth and data collection.

Methodology: In Situ Crystallization and Data Collection

-

Sample Preparation: A small amount of the liquid fluorobenzene is sealed in a thin-walled glass capillary.

-

Crystal Growth: The capillary is mounted on the goniometer head of the diffractometer, which is equipped with a low-temperature device. The sample is cooled until it solidifies. A single crystal is then grown from the melt in situ using a focused heat source, such as an infrared laser, to create a small molten zone that is slowly moved along the capillary.

-

Data Collection: Once a suitable single crystal is obtained, it is cooled to a stable low temperature (typically 100-150 K) to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector. A complete dataset is collected by rotating the crystal through a range of angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure, including the precise locations of hydrogen atoms involved in C-H---F interactions.

NMR Spectroscopy for Studying C-H---F Interactions in Solution

NMR spectroscopy is a powerful tool for studying weak intermolecular interactions in the solution state, providing insights that are complementary to solid-state diffraction methods.

Methodology: ¹⁹F NMR Titration

-

Sample Preparation: A stock solution of the fluorobenzene of interest is prepared in a suitable deuterated solvent. A series of NMR tubes are prepared with a constant concentration of the fluorobenzene and varying concentrations of a molecule containing a C-H group capable of acting as a hydrogen bond donor.

-

Data Acquisition: ¹⁹F NMR spectra are acquired for each sample in the titration series. A constant temperature should be maintained throughout the experiments.

-

Data Analysis: The chemical shift of the fluorine resonance is monitored as a function of the C-H donor concentration. Changes in the ¹⁹F chemical shift upon addition of the donor indicate an interaction. By fitting the titration data to a suitable binding model (e.g., a 1:1 binding isotherm), the association constant (Ka) and thus the free energy of binding (ΔG) for the C-H---F interaction can be determined.

Methodology: Nuclear Overhauser Effect (NOE) Spectroscopy

-

Sample Preparation: A sample containing both the fluorobenzene and the C-H donor molecule is prepared in a deuterated solvent.

-

Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed. This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å).

-

Data Analysis: The presence of a cross-peak between a proton on the C-H donor and a proton on the fluorobenzene ring provides direct evidence of their spatial proximity, consistent with a C-H---F interaction. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a semi-quantitative estimation of the intermolecular distance.

Visualizing the Crystallographic Workflow

The determination of a crystal structure is a systematic process. The following diagram illustrates the logical workflow from a crystalline sample to the final structural analysis.

References

An In-depth Technical Guide to the Ionization Energy and Proton Affinity of 1,3,5-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionization energy and proton affinity of 1,3,5-trifluorobenzene, a molecule of significant interest in medicinal chemistry and materials science. Understanding these fundamental physicochemical properties is crucial for predicting molecular interactions, reactivity, and behavior in various biological and chemical systems. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Core Physicochemical Properties

The ionization energy (IE) and proton affinity (PA) are key descriptors of a molecule's electronic and chemical characteristics. The IE quantifies the minimum energy required to remove an electron from a molecule in its gaseous state, providing insight into its highest occupied molecular orbital (HOMO) energy and its susceptibility to oxidation. Proton affinity, conversely, measures the negative of the enthalpy change upon protonation in the gas phase, indicating the molecule's basicity and its ability to accept a proton.

Quantitative Data Summary

The experimentally determined and reviewed values for the ionization energy and proton affinity of this compound are summarized in the table below. These values serve as critical parameters for computational modeling and the rational design of novel chemical entities.

| Property | Value | Units | Method | Reference |

| Ionization Energy (IE) | 9.5 | eV | Photoelectron Spectroscopy (PE) | Maier and Thommen, 1981[1][2][3] |

| Proton Affinity (PA) | 741.9 | kJ/mol | Not specified (review) | Hunter and Lias, 1998[1][2] |

| Gas Basicity (GB) | 715.4 | kJ/mol | Not specified (review) | Hunter and Lias, 1998[1][2] |

Experimental Determination Protocols

The accurate measurement of ionization energy and proton affinity relies on sophisticated analytical techniques. The following sections detail the principles and generalized experimental workflows for the methods cited.

Ionization Energy: Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for measuring the ionization energies of molecules by analyzing the kinetic energy of electrons ejected upon interaction with high-energy radiation.[4][5]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically ultraviolet (UV) radiation for valence electrons.[6] The energy of these photons (hν) is known with high precision.

-

Photoelectron Ejection: The incident photons cause the ejection of electrons, known as photoelectrons, from the molecule.

-

Kinetic Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy (KE).

-

Detection: A detector counts the number of photoelectrons at each kinetic energy, generating a photoelectron spectrum.

-

Ionization Energy Calculation: The ionization energy (IE) is calculated using the following equation, derived from the photoelectric effect: IE = hν - KE .[6] The lowest binding energy peak in the spectrum corresponds to the first ionization energy, representing the removal of an electron from the highest occupied molecular orbital (HOMO).[4]

Workflow for determining ionization energy via photoelectron spectroscopy.

Proton Affinity: Gas-Phase Equilibrium Mass Spectrometry

Proton affinity is typically determined by measuring the equilibrium constant for a proton transfer reaction in the gas phase using techniques like high-pressure mass spectrometry or ion cyclotron resonance spectrometry.[7][8]

Methodology:

-

Ion Generation and Trapping: A protonated reference compound (BH⁺) with a known proton affinity is generated and trapped in a mass spectrometer.

-

Sample Introduction: A known pressure of the neutral this compound (M) is introduced into the reaction cell.

-

Proton Transfer Equilibrium: A proton transfer reaction is allowed to reach equilibrium: BH⁺ + M ⇌ B + MH⁺ .

-

Ion Detection and Quantification: The relative abundances of the reactant ion (BH⁺) and the product ion (MH⁺) are measured by the mass spectrometer.

-

Equilibrium Constant Determination: The equilibrium constant (Keq) is calculated from the ratio of the ion abundances and the known partial pressures of the neutral species: Keq = ([MH⁺]/[BH⁺]) * ([B]/[M]) .

-

Gibbs Free Energy Calculation: The Gibbs free energy change (ΔG) for the reaction is calculated from the equilibrium constant: ΔG = -RT ln(Keq) .

-

Enthalpy and Entropy Determination: By performing the measurements at various temperatures (a van't Hoff plot), the enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined. The proton affinity of M is then calculated relative to the known proton affinity of the reference compound B.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3,5-Trifluorobenzene from 1,3,5-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene (B151690) via a halogen exchange (Halex) reaction. The primary method involves the substitution of chlorine atoms with fluorine using an alkali metal fluoride (B91410) in the presence of a high-boiling polar solvent and a phase transfer catalyst.[1][2][3] This synthesis is a crucial step in the production of various pharmaceutical and liquid crystal material intermediates.[1][4] The protocols outlined below are based on established methodologies and provide key reaction parameters, purification techniques, and safety considerations.

Introduction

This compound is a valuable fluorinated aromatic compound with significant applications in the pharmaceutical and agrochemical industries.[1][4] Its synthesis from the readily available 1,3,5-trichlorobenzene is a common and practical approach. The core of this transformation is the Halex process, a nucleophilic aromatic substitution where chloride is displaced by fluoride.[3] The efficiency of this reaction is highly dependent on the choice of fluorinating agent, solvent, catalyst, and reaction conditions. This document details various protocols to achieve this synthesis, including conventional heating and ultrasonication methods.

Chemical Reaction

The overall reaction for the synthesis of this compound from 1,3,5-trichlorobenzene is as follows:

C₆H₃Cl₃ + 3KF → C₆H₃F₃ + 3KCl

Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

| Method | Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Autoclave | 500 g 1,3,5-Trichlorobenzene | 640 g dry KF | 48 g CNC catalyst, 10.7 g 3-nitrodimethylbenzamide | 1180 ml Sulfolane (B150427) | 220 | 48 | 74 | [5] |

| Reflux | Crude 1,3,5-Trichlorobenzene | Anhydrous KF | Phase Transfer Catalyst | Not specified | Reflux | 6-14 | Not specified | [1] |

| Ultrasound | Crude 1,3,5-Trichlorobenzene | Anhydrous KF | Phase Transfer Catalyst | Not specified | Not specified | Not specified | Not specified | [1] |

| High Temp | 1,3,5-Trichlorobenzene | Potassium Fluoride | Not specified | Dimethylimidazolidinone (DMI) | 275-325 | Not specified | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis in an Autoclave